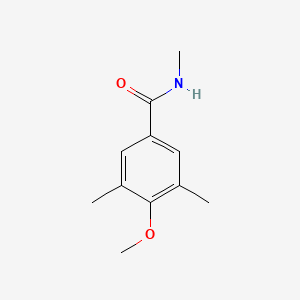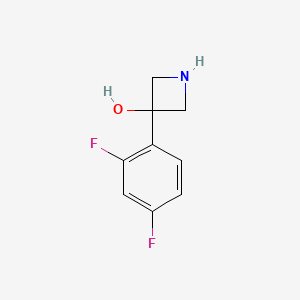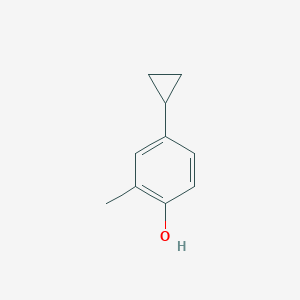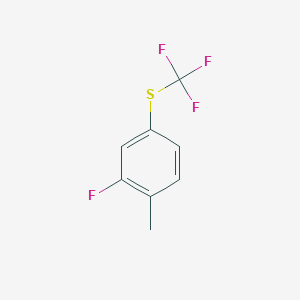
2-Fluoro-4-(trifluoromethylthio)toluene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-4-(trifluoromethylthio)toluene is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activity. This compound features a trifluoromethylthio group attached to a toluene ring, which imparts distinct chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of 2-Fluoro-4-(trifluoromethylthio)toluene typically involves radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved through various synthetic routes, including the use of trifluoromethyl iodide in the presence of a copper catalyst . Industrial production methods may involve the reaction of benzotrichloride with hydrogen fluoride in a pressurized reactor .
Analyse Chemischer Reaktionen
2-Fluoro-4-(trifluoromethylthio)toluene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly in the presence of suitable nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include palladium catalysts for Suzuki–Miyaura coupling , as well as other transition metal catalysts for various transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-4-(trifluoromethylthio)toluene has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a valuable tool in biochemical research.
Medicine: Its potential biological activity has led to investigations into its use as a drug candidate for various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials, owing to its distinct chemical properties.
Wirkmechanismus
The mechanism by which 2-Fluoro-4-(trifluoromethylthio)toluene exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s reactivity and binding affinity to biological targets . This interaction can lead to various biochemical effects, depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
2-Fluoro-4-(trifluoromethylthio)toluene can be compared with other similar compounds, such as trifluorotoluene and other trifluoromethylated aromatic compounds . These compounds share some structural similarities but differ in their specific chemical properties and reactivity. The presence of the fluoro and trifluoromethylthio groups in this compound imparts unique characteristics that distinguish it from other related compounds.
Similar compounds include:
- Trifluorotoluene
- 3-Aminobenzotrifluoride
- Flumetramide
These compounds have their own distinct applications and properties, making this compound a unique and valuable compound in scientific research and industrial applications.
Eigenschaften
IUPAC Name |
2-fluoro-1-methyl-4-(trifluoromethylsulfanyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4S/c1-5-2-3-6(4-7(5)9)13-8(10,11)12/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGWUKLDPMNNHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)SC(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
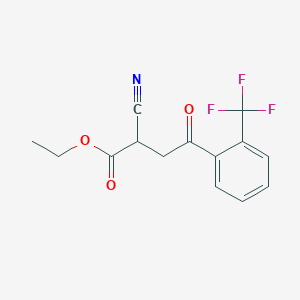
![[1-(4-Fluoro-benzenesulfonyl)-5-phenyl-1H-pyrrol-3-yl]-methanol](/img/structure/B6335086.png)
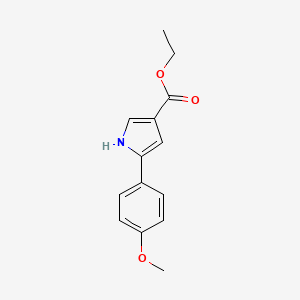
![Ethyl 1-[(4-methoxyphenyl)sulfonyl]-5-phenyl-1H-pyrrole-3-carboxylate](/img/structure/B6335092.png)
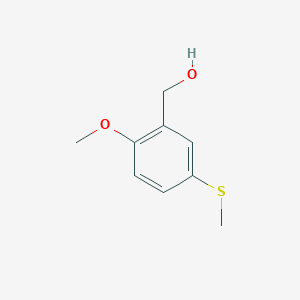
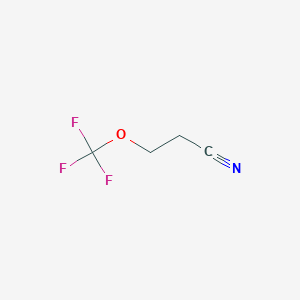
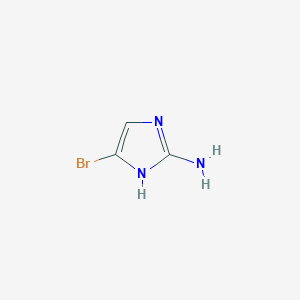
![1-[2-(1,3-Dioxan-2-yl)ethyl]-4-nitro-1H-pyrazole](/img/structure/B6335132.png)
![9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine;dihydrochloride](/img/structure/B6335136.png)
